[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
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Overview
Description
This compound, with the chemical formula C23H16BrCl2N3O4 , belongs to the class of hydrazones. It features a brominated phenyl ring connected to a 4-methoxybenzoate moiety. The compound’s structure includes an E-configured hydrazone linkage, which plays a crucial role in its properties and reactivity .
Preparation Methods
Synthesis:: The synthetic route involves three key reactions:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then converted to an amine.
Bromination: Finally, bromination occurs to introduce the bromine atom .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. it is likely synthesized through multistep processes in research laboratories or specialized chemical facilities.
Chemical Reactions Analysis
Reactivity::
Meta-Directing Group: The nitro group serves as a meta-directing group, influencing the position of substitution reactions.
Common Reagents and Conditions: Nitration typically employs a mixture of sulfuric acid and nitric acid.
Major Products:: The major product formed after bromination is the title compound itself, 4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate.
Scientific Research Applications
Chemistry::
Hydrazone Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Drug Design: The compound’s unique structure may inspire new drug candidates.
Antimicrobial Properties: Investigate its potential as an antimicrobial agent.
Bioconjugation: Used for labeling and targeting biomolecules.
Dye Synthesis: Its aromatic structure makes it relevant in dye chemistry.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
CAS No. |
767289-36-1 |
---|---|
Molecular Formula |
C24H19BrClN3O5 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H19BrClN3O5/c1-14-3-7-18(12-20(14)26)28-22(30)23(31)29-27-13-16-11-17(25)6-10-21(16)34-24(32)15-4-8-19(33-2)9-5-15/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
InChI Key |
UXKANRQHLMNFGD-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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